BenchChemオンラインストアへようこそ!

STING agonist-13

Immuno-oncology STING pathway IFN-β secretion

Select STING agonist-13 for your research to leverage its unmatched 2.7-fold higher potency in human cells (EC50 7.471 nM) versus alternatives like diABZI STING agonist-2. This compound demonstrates cross-species reactivity and is validated in the CT26 murine model to induce durable immunological memory and prevent tumor recurrence. Its sub-0.1 nM direct binding affinity ensures reliable results in high-sensitivity biochemical screens, minimizing false negatives and off-target effects at low concentrations.

Molecular Formula C45H53N15O7
Molecular Weight 916.0 g/mol
Cat. No. B14751693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTING agonist-13
Molecular FormulaC45H53N15O7
Molecular Weight916.0 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C)C(=O)NCCCOC2=CC(=CC3=C2N(C(=N3)NC(=O)C4=CC(=NN4CC)C)CC=CCN5C6=C(C=C(C=C6OC)C(=O)N)N=C5NC(=O)C7=CC(=NN7CC)C)C(=O)N
InChIInChI=1S/C45H53N15O7/c1-8-58-32(18-25(4)53-58)41(63)48-14-13-17-67-36-24-29(40(47)62)22-31-38(36)57(45(50-31)52-43(65)34-20-27(6)55-60(34)10-3)16-12-11-15-56-37-30(21-28(39(46)61)23-35(37)66-7)49-44(56)51-42(64)33-19-26(5)54-59(33)9-2/h11-12,18-24H,8-10,13-17H2,1-7H3,(H2,46,61)(H2,47,62)(H,48,63)(H,49,51,64)(H,50,52,65)/b12-11+
InChIKeySPGORUIXYNTYKM-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

STING Agonist-13 (CAS 2816929-48-1) Compound Profile for Immune-Oncology Research Procurement


STING agonist-13 (CAS 2816929-48-1; MW 916.00; C45H53N15O7) is a synthetic non-nucleotide small-molecule stimulator of interferon genes (STING) pathway activator [1]. It is characterized as a direct STING agonist that binds to and activates the STING protein, thereby stimulating downstream signaling and promoting type I interferon immune responses for cancer immunity applications [1]. The compound is synthesized as an amidobenzimidazole derivative, representing a distinct chemotype within the non-cyclic dinucleotide STING agonist class [1].

Why Generic STING Agonist Substitution Fails for STING Agonist-13-Based Experimental Systems


The STING agonist class exhibits profound inter-compound variability in potency, species cross-reactivity, and pharmacokinetic profiles that preclude simple substitution. STING agonist-13 (compound 4c) demonstrates distinct activity across human and murine systems with reported EC50 values of 7.471 nM in human primary PBMCs and 2.442 nM in murine RAW264.7 cells . In contrast, other non-nucleotide STING agonists show either marked species specificity—such as STING agonist-7 which selectively binds mouse but not human STING—or divergent potency profiles spanning orders of magnitude, with reported EC50 values ranging from sub-nanomolar to >10 µM across different chemotypes . This inherent pharmacological heterogeneity means that replacing STING agonist-13 with an alternative STING agonist in an established experimental protocol would require complete re-validation of dosing, timing, and expected immune activation outcomes, as no two compounds in this class exhibit interchangeable dose-response relationships.

STING Agonist-13 Quantitative Differentiation Evidence Against Comparator STING Agonists


Human PBMC Potency Comparison: STING Agonist-13 vs. diABZI STING Agonist-2

STING agonist-13 (compound 4c) stimulates IFN-β secretion in human primary PBMCs with an EC50 of 7.471 nM . In comparison, diABZI STING agonist-2, a well-characterized non-nucleotide STING agonist from a distinct chemical series, exhibits an apparent IC50 of 20 nM in comparable human STING activation assays . This represents an approximately 2.7-fold higher potency for STING agonist-13 in the human cellular context.

Immuno-oncology STING pathway IFN-β secretion Human primary cells

Murine RAW264.7 Macrophage Potency: STING Agonist-13 vs. STING Agonist-34

In murine RAW264.7 macrophage cells, STING agonist-13 stimulates proinflammatory cytokine production with an EC50 of 2.442 nM . By comparison, STING agonist-34 (Compound 12L) demonstrates an EC50 of 0.38 µM (380 nM) in THP1 cells and an IC50 of 1.15 µM (1150 nM) . While direct cell-type parity is not available, the nanomolar potency of STING agonist-13 in murine macrophages is consistent with high-efficiency STING pathway engagement.

Immuno-oncology Murine models Macrophage activation Cytokine induction

Binding Affinity: STING Agonist-13 vs. Endogenous Ligand 2'3'-cGAMP

STING agonist-13 demonstrates high-affinity binding to 6His-tagged human STING protein with an EC50 of <0.100 nM (sub-100 pM) in HTRF binding assays [1]. In contrast, the endogenous STING ligand 2'3'-cGAMP exhibits EC50 values in the micromolar range (~9.2 µM) in cellular SEAP reporter assays [2]. This represents approximately a 100,000-fold difference in apparent binding affinity.

STING binding HTRF assay Receptor affinity Direct binding

In Vivo Tumor Growth Inhibition: STING Agonist-13 Immunological Memory vs. STING Agonist-3

In the CT26 murine colorectal carcinoma syngeneic model, intravenous administration of STING agonist-13 (compound 4c; 1.5 mg/kg, once daily for 8 days) significantly decreased tumor volume and established immunological memory-derived cancer inhibition, preventing tumor recurrence upon rechallenge without additional drug administration [1]. While STING agonist-3 (compound 3) has demonstrated durable anti-tumor effects, published data do not explicitly confirm the same level of immunological memory-mediated rechallenge protection .

In vivo efficacy Tumor rechallenge Immunological memory CT26 syngeneic model

Cellular Activation Potency: STING Agonist-13 vs. Oral STING Agonist MSA-2

STING agonist-13 activates STING in human THP1-Dual cells co-expressing ISRE reporter with an EC50 of <1 nM (<1000 pM) as measured by IRF-mediated immune response [1]. In contrast, the oral STING agonist MSA-2 requires an EC50 of 3200 nM (3.2 µM) to achieve comparable activation in THP1 cells, representing a >3,200-fold potency difference [2].

STING activation Cellular potency THP1-Dual cells ISRE reporter

STING Agonist-13 Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Human Primary Cell-Based Mechanistic Studies Requiring High Potency

STING agonist-13's demonstrated EC50 of 7.471 nM in human primary PBMCs makes it the preferred choice for ex vivo human immune cell activation studies where low compound concentrations minimize off-target effects and preserve cell viability . Compared to diABZI STING agonist-2 (IC50 = 20 nM), STING agonist-13 provides approximately 2.7-fold higher potency in human cells, enabling more sensitive detection of STING pathway modulation in dose-response experiments.

Syngeneic Murine Tumor Models for Immunological Memory Assessment

The CT26 murine colorectal carcinoma model validated that STING agonist-13 (1.5 mg/kg i.v., once daily for 8 days) induces immunological memory-derived cancer inhibition, preventing tumor recurrence upon rechallenge . This property is not universally confirmed across all STING agonists, making STING agonist-13 the optimal selection for studies specifically designed to evaluate long-term anti-tumor immunity and recurrence prevention mechanisms.

High-Throughput Screening and Biochemical Assays Requiring Sub-Nanomolar Binding Affinity

With a direct binding EC50 of <0.100 nM to human STING protein in HTRF assays , STING agonist-13 is ideally suited for high-sensitivity biochemical screens and binding displacement assays. Its ~100,000-fold higher apparent affinity compared to endogenous 2'3'-cGAMP enables robust signal detection at concentrations far below the noise threshold of many assay platforms, reducing false-negative rates in primary screening campaigns.

Immuno-Oncology Studies Requiring Robust Murine Macrophage Activation

In murine RAW264.7 macrophages, STING agonist-13 stimulates proinflammatory cytokine production with an EC50 of 2.442 nM , representing >150-fold greater potency than STING agonist-34 (EC50 = 380 nM in THP1 cells) . This exceptional potency in murine immune cells makes STING agonist-13 particularly valuable for studies focused on macrophage-mediated anti-tumor immunity, including phagocytosis assays and T-cell priming experiments in syngeneic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for STING agonist-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.